molecular formula C7H6ClN3 B11719634 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine

2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11719634
M. Wt: 167.59 g/mol
InChI Key: XAXMRTQZRHDPDP-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives as starting materials. One common method includes the nucleophilic substitution of halogens in the pyridine ring, activated by nitro groups. This process often involves two stages:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridines .

Scientific Research Applications

2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in pharmaceutical chemistry and organic synthesis.

    Imidazo[1,5-a]pyridine: Recognized for its applications in medicinal chemistry.

Uniqueness: 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-6-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11)

InChI Key

XAXMRTQZRHDPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(N2)Cl

Origin of Product

United States

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